molecular formula C10H15NO B13608011 (2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL

(2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL

Cat. No.: B13608011
M. Wt: 165.23 g/mol
InChI Key: BBVNQYQLXUWFCM-JTQLQIEISA-N
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Description

(2R)-2-Amino-2-(2-ethylphenyl)ethan-1-ol is a chiral β-amino alcohol characterized by an ethyl-substituted phenyl group at the C2 position and an (R)-configured stereocenter. This compound belongs to a broader class of 2-amino-2-arylethan-1-ol derivatives, which are pivotal intermediates in organic synthesis and drug development. The ethyl group at the phenyl ring’s 2-position confers distinct steric and electronic properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2R)-2-amino-2-(2-ethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-2-8-5-3-4-6-9(8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1

InChI Key

BBVNQYQLXUWFCM-JTQLQIEISA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@H](CO)N

Canonical SMILES

CCC1=CC=CC=C1C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the formation of the desired enantiomer. Another method includes the use of asymmetric synthesis techniques, where chiral catalysts or auxiliaries are employed to induce chirality in the product.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized to achieve high yields and enantiomeric purity. The choice of catalyst, reaction temperature, and pressure are critical parameters that are carefully controlled to ensure the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield the corresponding ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

(2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of (2R)-2-amino-2-(2-ethylphenyl)ethan-1-ol, highlighting substituent differences and their implications:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
(2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol 3-Cl, 2-F on phenyl C8H8ClFNO Enhanced electronegativity; used in PROTAC synthesis
(R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol 2-OCH3 on phenyl C9H13NO2 Electron-donating group; improved solubility in polar solvents
(R)-2-Amino-2-(2,5-difluorophenyl)ethan-1-ol 2,5-diF on phenyl C8H9F2NO Increased lipophilicity; potential CNS drug candidate
(2R)-2-Amino-2-(3-furyl)ethan-1-ol 3-furyl group C6H9NO2 Heteroaromatic ring; moderate acidity (pKa ~12.57)
(2R)-2-Amino-2-(naphthalen-1-yl)ethan-1-ol Naphthalen-1-yl group C12H13NO Extended aromatic system; higher molecular weight (187.24 g/mol)

Physicochemical Properties

  • Lipophilicity : The ethyl group in the target compound likely increases lipophilicity (logP ~2–3) compared to polar derivatives like the methoxyphenyl analog (logP ~1.5) .
  • Solubility : Fluorinated or chlorinated analogs exhibit lower aqueous solubility due to hydrophobic effects, while methoxy or hydroxylated variants show improved solubility .
  • Thermal Stability : Predicted boiling points for furyl and methoxyphenyl analogs range from 261°C to 280°C, suggesting moderate thermal stability .

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